1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole
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Overview
Description
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole is an organic compound with the molecular formula C17H13Cl2NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a benzyloxy group and two chlorine atoms attached to a phenyl ring, which is further connected to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate by reacting benzyl alcohol with a suitable chlorinating agent such as thionyl chloride (SOCl2) to form benzyl chloride. This is followed by the reaction of benzyl chloride with a phenol derivative to form the benzyloxy compound.
Introduction of Chlorine Atoms: The next step involves the chlorination of the benzyloxy compound using a chlorinating agent like chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) to introduce the chlorine atoms at the desired positions on the phenyl ring.
Formation of the Pyrrole Ring: The final step involves the cyclization of the chlorinated benzyloxy compound with a suitable nitrogen source, such as ammonia (NH3) or an amine, under acidic or basic conditions to form the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atoms on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous medium or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is conducted to explore the compound’s potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with critical cellular processes, such as DNA replication or protein synthesis, resulting in cell death or growth inhibition.
Comparison with Similar Compounds
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-1H-pyrrole: Lacks the benzyloxy group, resulting in different chemical and biological properties.
1-(5-Benzyloxy-2-chlorophenyl)-1H-pyrrole: Contains only one chlorine atom, which may affect its reactivity and biological activity.
1-(5-Benzyloxy-2,4-dimethylphenyl)-1H-pyrrole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(2,4-dichloro-5-phenylmethoxyphenyl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO/c18-14-10-15(19)17(11-16(14)20-8-4-5-9-20)21-12-13-6-2-1-3-7-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRMOPZKXAGXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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